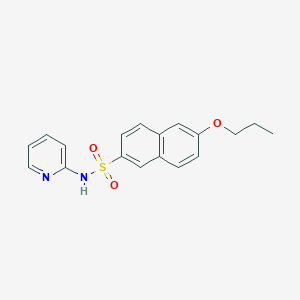
2,5-dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical properties, which make it a promising candidate for the development of new drugs and therapies.
作用机制
The mechanism of action of 2,5-dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the suppression of cell growth and proliferation, which is why this compound is being investigated for its potential use in cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that exposure to 2,5-dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide can lead to various biochemical and physiological effects. These effects include changes in gene expression, alterations in cellular metabolism, and the induction of apoptosis (programmed cell death). However, more research is needed to fully understand the effects of this compound on living organisms.
实验室实验的优点和局限性
One of the main advantages of using 2,5-dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide in lab experiments is its ability to selectively target certain enzymes and proteins. This makes it a valuable tool for studying the mechanisms of various cellular processes. However, the limitations of this compound include its potential toxicity and the need for careful handling and disposal.
未来方向
There are many future directions for research involving 2,5-dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide. Some potential areas of investigation include the development of new drugs and therapies for the treatment of various diseases, the study of its effects on different types of cancer cells, and the exploration of its potential use in combination with other compounds for enhanced efficacy. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
合成方法
The synthesis of 2,5-dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide involves the reaction of 2,5-dibromoaniline with 2-methoxyethylamine and chlorosulfonic acid. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
科学研究应用
The potential applications of 2,5-dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide in scientific research are vast and varied. This compound has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. It has also been used in the development of new drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and epilepsy.
属性
分子式 |
C9H11Br2NO3S |
|---|---|
分子量 |
373.06 g/mol |
IUPAC 名称 |
2,5-dibromo-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H11Br2NO3S/c1-15-5-4-12-16(13,14)9-6-7(10)2-3-8(9)11/h2-3,6,12H,4-5H2,1H3 |
InChI 键 |
VIZILTHLAMHSEG-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
规范 SMILES |
COCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



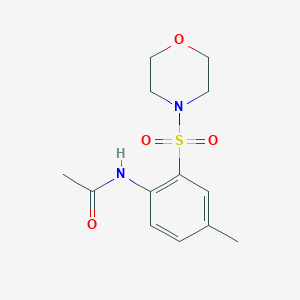
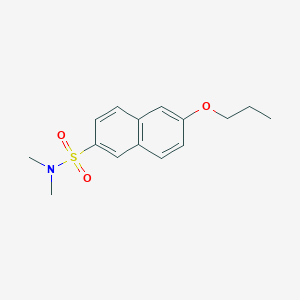




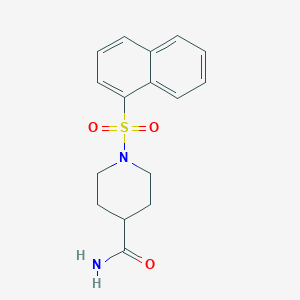

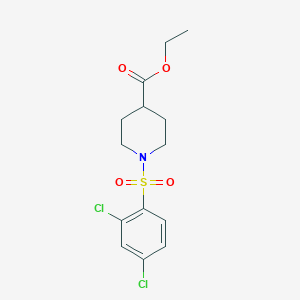
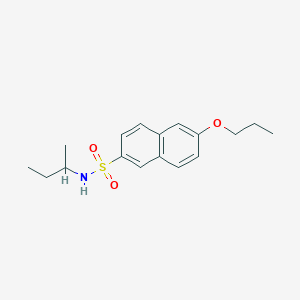

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)

